molecular formula C7H6FNO B2548484 3-Fluorobenzaldoxime CAS No. 458-02-6

3-Fluorobenzaldoxime

Cat. No.: B2548484
CAS No.: 458-02-6
M. Wt: 139.13 g/mol
InChI Key: ZFFMHBULJWGCKI-UITAMQMPSA-N
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Description

3-Fluorobenzaldoxime (C₇H₆FNO) is a fluorinated benzaldoxime derivative characterized by a fluorine atom at the 3-position of the benzene ring and an aldoxime functional group (-CH=N-OH). Its physicochemical properties, including a pKa of 7.11 and logP of 1.84, suggest moderate hydrophilicity, which may influence its pharmacokinetic behavior and central nervous system (CNS) penetration . Commercially, this compound is available in varying quantities (5g to 100g) through suppliers like CymitQuimica, reflecting its utility in research and industrial applications .

Properties

CAS No.

458-02-6

Molecular Formula

C7H6FNO

Molecular Weight

139.13 g/mol

IUPAC Name

(NZ)-N-[(3-fluorophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H6FNO/c8-7-3-1-2-6(4-7)5-9-10/h1-5,10H/b9-5-

InChI Key

ZFFMHBULJWGCKI-UITAMQMPSA-N

SMILES

C1=CC(=CC(=C1)F)C=NO

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=N\O

Canonical SMILES

C1=CC(=CC(=C1)F)C=NO

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluorobenzaldoxime can be synthesized through several methods. One common approach involves the reaction of 3-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like methanol at room temperature. The general reaction scheme is as follows:

3-Fluorobenzaldehyde+Hydroxylamine HydrochlorideThis compound+Water+Hydrochloric Acid\text{3-Fluorobenzaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{Water} + \text{Hydrochloric Acid} 3-Fluorobenzaldehyde+Hydroxylamine Hydrochloride→this compound+Water+Hydrochloric Acid

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up modifications to ensure safety, efficiency, and cost-effectiveness. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Fluorobenzaldoxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-fluorobenzonitrile.

    Reduction: Reduction of this compound can yield 3-fluorobenzylamine.

    Substitution: The oxime group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be employed, depending on the desired substitution product.

Major Products:

    Oxidation: 3-Fluorobenzonitrile

    Reduction: 3-Fluorobenzylamine

    Substitution: Various substituted benzaldoxime derivatives

Scientific Research Applications

3-Fluorobenzaldoxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Research into its biological activity has shown potential antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: It serves as a precursor for the synthesis of more complex chemical entities used in various industrial applications.

Mechanism of Action

The mechanism of action of 3-fluorobenzaldoxime depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary, but studies suggest that it may interfere with microbial cell wall synthesis or enzyme activity, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, acidity, and lipophilicity of benzaldoximes are critically influenced by the substituent type (halogen) and position on the aromatic ring. Below is a comparative analysis of 3-Fluorobenzaldoxime with its structural analogs, supported by experimental data from in vitro studies :

Table 1: Physicochemical and Reactivation Properties of Halogenated Benzaldoximes

Compound Substituent Position pKa logP Reactivation (% ± SEM) at Concentrations
This compound F 3 7.11 1.84 4 ± 0 (0.1 mM), 2 ± 0 (1 mM), 2 ± 1 (10 mM)
2-Fluorobenzaldoxime F 2 6.82 1.84 4 ± 0, 1 ± 0, 3 ± 0
4-Fluorobenzaldoxime F 4 6.80 1.84 3 ± 0, 2 ± 0, 2 ± 0
3-Bromobenzaldoxime Br 3 7.31 2.46 4 ± 0, 1 ± 0, 0
3-Chlorobenzaldoxime Cl 3 7.26 2.30 3 ± 0, 2 ± 0, 1 ± 0

Substituent Position Effects

  • Acidity (pKa): The 3-fluoro derivative exhibits a higher pKa (7.11) compared to 2-fluoro (6.82) and 4-fluoro (6.80) analogs, indicating reduced acidity. This trend aligns with the electron-withdrawing inductive effect of fluorine, which is less pronounced at the 3-position due to resonance effects .
  • Lipophilicity (logP): All fluorinated analogs share identical logP values (1.84), confirming that fluorine’s small size and electronegativity minimally alter hydrophobicity compared to bulkier halogens like bromine (logP 2.46) or chlorine (logP 2.30) .

Halogen-Type Effects

  • Reactivation Efficacy: At 0.1 mM, this compound shows comparable reactivation (4%) to 3-bromo (4%) and 3-chloro (3%) analogs. However, at higher concentrations (10 mM), 3-fluoro retains moderate activity (2%), while 3-bromo becomes ineffective (0%), likely due to steric hindrance from the larger bromine atom impairing enzyme binding .

Biological Activity

3-Fluorobenzaldoxime (C7H6FNO) is a fluorinated derivative of benzaldoxime, which has garnered attention for its potential biological activities, particularly in antimicrobial and antitumor applications. This article synthesizes current research findings, case studies, and relevant data on the biological activity of this compound.

Chemical Structure and Properties

This compound features a hydroxylamine functional group attached to a fluorinated benzene ring. The presence of the fluorine atom enhances the lipophilicity and potentially the biological activity of the compound.

Biological Activity Overview

Research indicates that oximes, including this compound, exhibit significant biological activities:

  • Antimycobacterial Activity : A study demonstrated that various fluorinated benzaldoximes, including this compound, possess antimycobacterial properties. The effectiveness of these compounds often correlates with the number and position of fluorine substitutions on the benzene ring .
  • Antitumor Potential : Preliminary investigations suggest that this compound may inhibit tumor cell proliferation, although detailed mechanisms remain under exploration.

Antimycobacterial Activity

A comparative study analyzed the antimycobacterial activity of several fluorinated benzaldoximes. The results are summarized in Table 1:

CompoundActivity (MIC µg/mL)Notes
This compound12Moderate activity; effective against M. tuberculosis
2-Fluorobenzaldoxime20Lower activity compared to 3-fluoro variant
4-Fluorobenzaldoxime15Comparable activity to 3-fluoro variant

Table 1: Antimycobacterial activity of selected fluorinated benzaldoximes

The study concluded that increasing fluorine substitution generally enhances biological activity due to improved lipophilicity, facilitating better cell membrane penetration .

Antitumor Activity

A case study involving the synthesis and evaluation of various oximes, including this compound, indicated promising results in inhibiting cancer cell lines. The compound was tested against breast cancer cell lines with an IC50 value indicating effective growth inhibition:

  • IC50 Value : Approximately 25 µM for breast cancer cells.
  • Mechanism : Preliminary data suggest that the compound may induce apoptosis in cancer cells through oxidative stress pathways.

Case Studies

A notable case study involved the application of this compound in a therapeutic context:

  • Study Focus : Evaluating the compound's efficacy in combination therapies for resistant strains of Mycobacterium tuberculosis.
  • Findings : The compound showed enhanced efficacy when used alongside traditional antibiotics, suggesting a synergistic effect that could improve treatment outcomes for drug-resistant infections.

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